Cas no 1155612-86-4 (N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine)

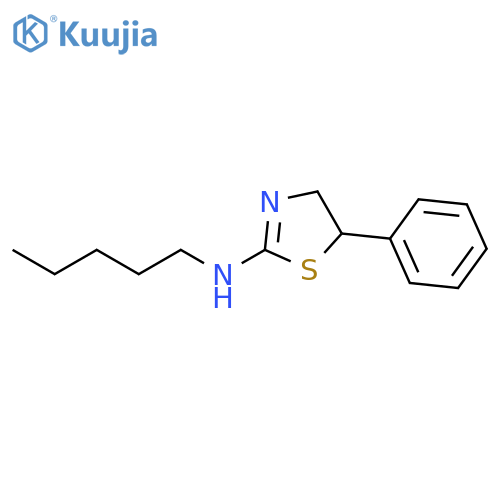

1155612-86-4 structure

商品名:N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine

CAS番号:1155612-86-4

MF:C14H20N2S

メガワット:248.387001991272

CID:4573549

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine

- 2-Thiazolamine, 4,5-dihydro-N-pentyl-5-phenyl-

-

- インチ: 1S/C14H20N2S/c1-2-3-7-10-15-14-16-11-13(17-14)12-8-5-4-6-9-12/h4-6,8-9,13H,2-3,7,10-11H2,1H3,(H,15,16)

- InChIKey: ZDGAJSJAPAAADE-UHFFFAOYSA-N

- ほほえんだ: S1C(C2=CC=CC=C2)CN=C1NCCCCC

計算された属性

- せいみつぶんしりょう: 248.135

- どういたいしつりょう: 248.135

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7A^2

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00909952-1g |

N-Pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine |

1155612-86-4 | 95% | 1g |

¥5010.0 | 2024-04-18 | |

| Enamine | EN300-91490-0.1g |

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine |

1155612-86-4 | 95.0% | 0.1g |

$232.0 | 2025-02-19 | |

| TRC | N888615-10mg |

N-Pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine |

1155612-86-4 | 10mg |

$ 50.00 | 2022-06-03 | ||

| TRC | N888615-100mg |

N-Pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine |

1155612-86-4 | 100mg |

$ 275.00 | 2022-06-03 | ||

| Enamine | EN300-91490-0.5g |

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine |

1155612-86-4 | 95.0% | 0.5g |

$524.0 | 2025-02-19 | |

| Enamine | EN300-91490-5.0g |

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine |

1155612-86-4 | 95.0% | 5.0g |

$1945.0 | 2025-02-19 | |

| Enamine | EN300-91490-2.5g |

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine |

1155612-86-4 | 95.0% | 2.5g |

$1315.0 | 2025-02-19 | |

| Chemenu | CM442811-1g |

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine |

1155612-86-4 | 95%+ | 1g |

$2012 | 2023-11-24 | |

| Aaron | AR019SR3-100mg |

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine |

1155612-86-4 | 95% | 100mg |

$344.00 | 2025-02-08 | |

| Aaron | AR019SR3-1g |

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine |

1155612-86-4 | 95% | 1g |

$948.00 | 2025-02-08 |

N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

1155612-86-4 (N-pentyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量